5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine

Beschreibung

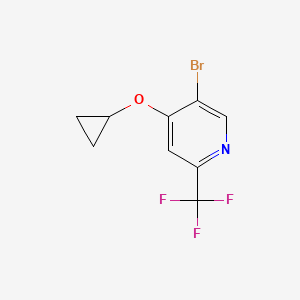

5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine is a pyridine derivative with a bromo substituent at position 5, a cyclopropoxy group at position 4, and a trifluoromethyl group at position 2. Its molecular formula is C₉H₇BrF₃NO, with a calculated molecular weight of 282.05 g/mol. The compound combines electron-withdrawing (Br, CF₃) and sterically demanding (cyclopropoxy) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

Molekularformel |

C9H7BrF3NO |

|---|---|

Molekulargewicht |

282.06 g/mol |

IUPAC-Name |

5-bromo-4-cyclopropyloxy-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H7BrF3NO/c10-6-4-14-8(9(11,12)13)3-7(6)15-5-1-2-5/h3-5H,1-2H2 |

InChI-Schlüssel |

VWJXOJHSNAPVSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1OC2=CC(=NC=C2Br)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-4-cyclopropoxy-2-(trifluormethyl)pyridin beinhaltet typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 2,5-Dibrompyridin und Trifluormethylierungsmitteln.

Trifluormethylierung: Die Trifluormethylgruppe wird unter geeigneten Bedingungen mit einem Trifluormethylierungsreagenz wie Trifluormethyliodid oder Trifluormethyltrimethylsilan eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-4-cyclopropoxy-2-(trifluormethyl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Kupplungsreaktionen: Es kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen mit Boronsäuren zu bilden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Kupplung: Palladiumkatalysatoren, Boronsäuren und Basen wie Kaliumcarbonat.

Oxidation/Reduktion: Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte

Substitution: Die Produkte variieren je nach dem verwendeten Nukleophil.

Kupplung: Biarylverbindungen.

Oxidation/Reduktion: Entsprechende oxidierte oder reduzierte Formen der Verbindung.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Organic Synthesis

5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions, enabling the creation of diverse derivatives. This compound can be utilized in the development of new pharmaceuticals and agrochemicals, where specific biological activities are desired.

Biological Applications

Enzyme Interaction Studies

The compound is employed in biological research to study enzyme interactions and metabolic pathways. The trifluoromethyl group enhances binding affinity to biological targets, making it a valuable tool in pharmacological studies. For instance, compounds with similar structures have shown promise as inhibitors of specific enzymes involved in disease pathways .

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For example, studies on related trifluoromethyl pyrimidine derivatives have demonstrated significant inhibitory effects against various cancer cell lines, suggesting that this compound could be further explored for its potential anticancer activities .

Agrochemical Applications

Development of Agrochemicals

The compound's unique chemical properties make it suitable for the formulation of agrochemicals. Its structural characteristics allow it to act effectively against pests and diseases in crops. Research has shown that related trifluoromethyl compounds exhibit antifungal and insecticidal properties, indicating potential applications for this compound in agricultural settings .

Material Science Applications

Functional Materials Development

In material science, the compound can be utilized to synthesize functional materials with specific properties. The inclusion of trifluoromethyl groups often enhances thermal stability and hydrophobicity, making these materials suitable for various industrial applications.

| Compound Name | IC50 (nM) | Target | Activity Type |

|---|---|---|---|

| Compound A | 12 | TRKA | Anticancer |

| Compound B | 17 | TRKB | Anticancer |

| Compound C | 22 | TRKC | Anticancer |

| This compound | TBD | TBD | TBD |

Table 2: Synthesis Pathways for Derivatives

| Step No. | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Substitution | Bromine, Cyclopropanol | 60 |

| 2 | Functionalization | Trifluoroacetic acid | 70 |

| 3 | Coupling | Amine derivative | TBD |

Case Studies

Case Study 1: Anticancer Properties

A recent study investigated the anticancer potential of pyridine derivatives similar to this compound. The results showed that certain derivatives exhibited low nanomolar activity against cancer cell lines such as PC3 and Hela, highlighting the therapeutic potential of this compound class .

Case Study 2: Agrochemical Efficacy

In another study focusing on agrochemical applications, compounds containing trifluoromethyl groups demonstrated effective antifungal activity against pathogens like Botrytis cinerea. The efficacy was measured at varying concentrations, showing promising results for future agricultural formulations .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine depends on its application:

Medicinal Chemistry: It may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways to exert its effects.

Materials Science: The compound’s electronic properties are influenced by the presence of the trifluoromethyl group, which affects its interaction with other materials.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Thermophysical Data : Experimental data (e.g., melting/boiling points, solubility) for the target compound are lacking. Predictions based on analogs suggest a higher boiling point than 5-Bromo-2-fluoropyridine (~162–164°C) due to increased molecular weight and polarity .

- Reactivity Studies : The interplay between CF₃ (electron-withdrawing) and cyclopropoxy (moderately electron-donating) groups warrants investigation to optimize synthetic routes for drug discovery.

Biologische Aktivität

5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features:

- Bromine at the 5-position

- A cyclopropoxy group at the 4-position

- A trifluoromethyl group at the 2-position

These groups significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Research indicates that the trifluoromethyl group enhances the compound's binding affinity to various biological targets, including enzymes and receptors associated with diseases such as cancer and neurological disorders. The unique steric and electronic properties imparted by the cyclopropoxy group may facilitate specific interactions with these targets.

Pharmacological Studies

- In Vitro Studies :

- In Vivo Efficacy :

- Case Study :

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals:

- The trifluoromethyl group significantly enhances metabolic stability and binding affinity.

- The cyclopropoxy group contributes unique steric effects that can modulate receptor interactions.

| Compound Name | IC50 (nM) | Biological Target |

|---|---|---|

| This compound | TBD | TBD |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | 82 | Enzyme A |

| 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | 78 | Receptor B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.